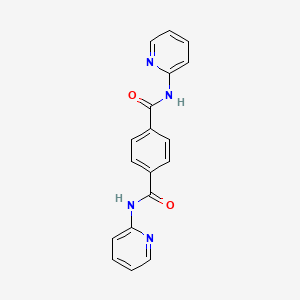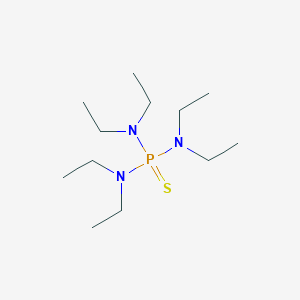
Phosphorothioic triamide, hexaethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic triamide, hexaethyl- is a chemical compound with the molecular formula C12H30N3PS. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound is characterized by its unique structure, which includes a phosphorus atom bonded to three nitrogen atoms and one sulfur atom, with ethyl groups attached to the nitrogen atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorothioic triamide, hexaethyl- can be synthesized through several methodsThe reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of phosphorothioic triamide, hexaethyl- often involves large-scale reactors where the reactants are combined and heated to specific temperatures. The process may include steps such as distillation and purification to achieve high purity levels of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic triamide, hexaethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives.
Reduction: It can be reduced to produce phosphorothioic triamide derivatives with different substituents.
Substitution: The ethyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents. The reactions typically occur under controlled conditions, including specific temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphorothioic acid derivatives, while substitution reactions can produce a wide range of phosphorothioic triamide derivatives .
Aplicaciones Científicas De Investigación
Phosphorothioic triamide, hexaethyl- has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphorothioic triamide, hexaethyl- involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This property makes it useful in organic synthesis and other chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylphosphoramide: Similar in structure but with methyl groups instead of ethyl groups.
N,N,N’,N’,N’‘,N’'-Hexaethylphosphoric triamide: Another related compound with similar applications.
Uniqueness
Phosphorothioic triamide, hexaethyl- is unique due to the presence of sulfur in its structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific chemical reactions and industrial applications .
Propiedades
Número CAS |
4154-77-2 |
|---|---|
Fórmula molecular |
C12H30N3PS |
Peso molecular |
279.43 g/mol |
Nombre IUPAC |
N-[bis(diethylamino)phosphinothioyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H30N3PS/c1-7-13(8-2)16(17,14(9-3)10-4)15(11-5)12-6/h7-12H2,1-6H3 |
Clave InChI |
KZQIAEWHEOWAPX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P(=S)(N(CC)CC)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


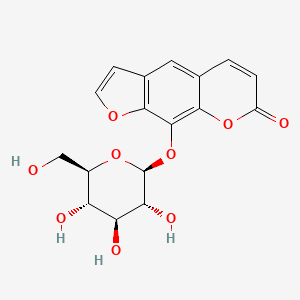
![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
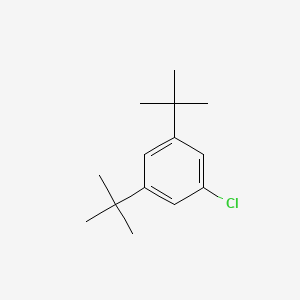
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
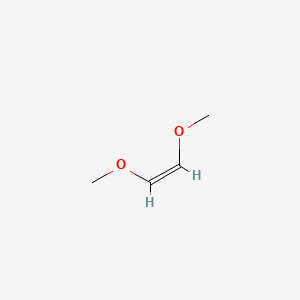
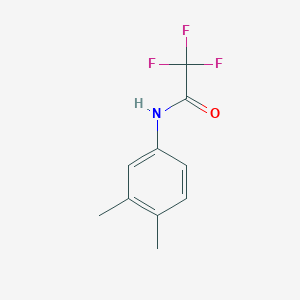
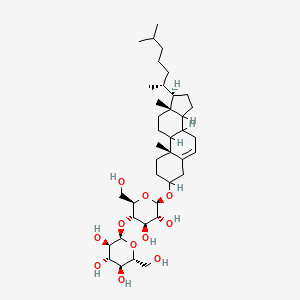
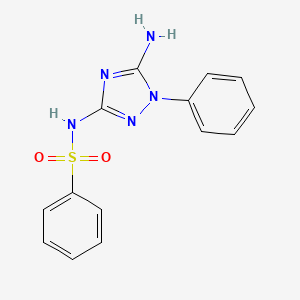
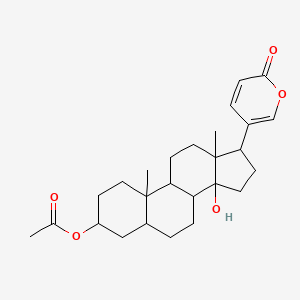
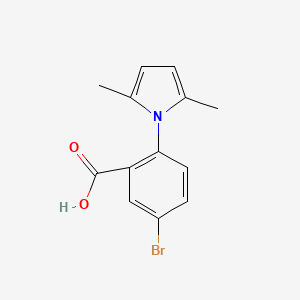
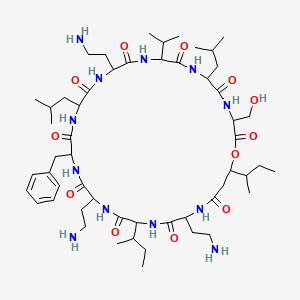

![{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14168817.png)
